molecular formula C20H26N2OS B2466319 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide CAS No. 869070-22-4

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide

Cat. No. B2466319
CAS RN: 869070-22-4
M. Wt: 342.5
InChI Key: HRYLEXJEMFRJPD-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Miscellaneous Applications

Beyond the mentioned fields, thiazoles contribute to various other areas, including drug design, material science, and chemical synthesis. For instance, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .

Mechanism of Action

Target of Action

The compound, also known as N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the aggregation factor of human platelets , modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways , and inhibit the growth of certain cancer cells .

Biochemical Pathways

Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . They are involved in the development of pain therapy drugs , act as fibrinogenic receptor antagonists with antithrombotic activity , and serve as new bacterial DNA gyrase B inhibitors

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain and to inhibit the growth of pancreatic cancer cells .

Action Environment

The solubility of a compound can be influenced by environmental factors such as temperature and ph, which can in turn impact its action and efficacy .

properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-14-7-6-10-17(13-14)20-22-15(2)18(24-20)11-12-21-19(23)16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLEXJEMFRJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide

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